molecular formula C24H27N5O2S B2686550 2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1251630-16-6

2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2686550
CAS No.: 1251630-16-6
M. Wt: 449.57
InChI Key: DSTYEVNOTQAMEF-UHFFFAOYSA-N
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Description

2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a pyrazine ring, and a thioacetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenylpiperazine with pyrazine-2-thiol under specific conditions to form the core structure. This intermediate is then reacted with p-tolylacetyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrazine rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated reagents, bases like sodium hydroxide, solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(4-(2-chlorophenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide
  • 2-((3-(4-(2-fluorophenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide
  • 2-((3-(4-(2-bromophenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide

Uniqueness

What sets 2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(p-tolyl)acetamide apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group, in particular, may enhance its binding affinity and selectivity in certain applications.

Properties

IUPAC Name

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-18-7-9-19(10-8-18)27-22(30)17-32-24-23(25-11-12-26-24)29-15-13-28(14-16-29)20-5-3-4-6-21(20)31-2/h3-12H,13-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTYEVNOTQAMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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